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Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

Cat. No.: S522314

Butamirate Citrate Pharmacokinetic Overview

Butamirate citrate is a non-opioid, centrally acting cough suppressant [1] [2]. It is rapidly absorbed and

metabolized, with its activity largely attributed to its metabolites [3] [4].

The metabolic pathway and key pharmacokinetic parameters from a single-dose study are summarized

below.
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The following table details the key parameters of Butamirate Citrate and its metabolites after single-dose

oral administration to healthy volunteers [4].

Butamirate Metabolite: 2- .
. . Metabolite:
Parameter (Parent Phenylbutyric Acid . .
Diethylaminoethoxyethanol
Compound) (2-PBA)
Detection in Plasma Not detected; Major measurable Major measurable metabolite [4]
rapidly metabolite [5] [4]

T~max~ (Time to Peak
Concentration)

C~max~ (Peak
Concentration) for a

90 mg dose

Elimination Half-Life
(t~1/2~)

Protein Binding

Primary Route of
Elimination

hydrolyzed [3]

~1.0 hour [4]

16.1 ng/mL [4]

1.48 - 1.93 hours
[4]

High (approx.
95%) [3]

Renal (as
metabolites) [6]
[4]

~1.5 hours [4]

3052 ng/mL [4]

23.26 - 24.42 hours
[4]

High (89.3% -
91.6%) [4]

Renal [4]

~0.67 hours (~40 minutes) [4]

160 ng/mL [4]

2.72 - 2.90 hours [4]

Low to Moderate (28.8% -
45.7%) [4]

Renal [4]

Dose Proportionality and Bioavailability

e Dose Proportionality: A four-way crossover study concluded that the exposure (AUC) of
butamirate's metabolites is proportional across the tested single doses of 22.5 mg, 45 mg, 67.5 mg,

and 90 mg [3] [4].

¢ Relative Bioavailability: A study comparing different formulations (syrup vs. syrup, and tablet vs. oral

solution) at a 45 mg dose found them to be bioequivalent regarding the extent and rate of absorption

of the 2-phenylbutyric acid metabolite [5].
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Key Experimental Protocols

The pharmacokinetic data primarily come from two types of clinical studies.

1. Randomized, Open-Label, Crossover PK Study [3]

¢ Objective: To evaluate the pharmacokinetic profile and dose proportionality of butamirate citrate.

¢ Design: Healthy adult volunteers received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg in a
randomized sequence with washout periods.

¢ Analytical Method: Plasma concentrations of the metabolites (2-phenylbutyric acid and
diethylaminoethoxyethanol) were determined using a validated reversed-phase HPLC method with
UV detection [5] [4].

2. Capsaicin Challenge Pharmacodynamic Study [1]

¢ Objective: To compare the antitussive effects of butamirate, dextromethorphan, and placebo.

¢ Design: A randomized, placebo-controlled, six-way crossover study. Cough sensitivity was measured
via inhalation of incremental capsaicin concentrations at baseline and several time points after
dosing.

e Outcome Measure: The primary endpoint was the area under the curve of the log10 concentration of
capsaicin required to elicit 5 coughs (Log C5) over 12 hours. Butamirate did not show a significant
antitussive effect in this model, which may be related to formulation issues [1].

Comparative Efficacy and Clinical Context

A direct head-to-head pharmacokinetic comparison between butamirate and dextromethorphan is not

available in the search results. However, one clinical study provides a comparative efficacy insight:

e Butamirate vs. Dextromethorphan: In a capsaicin-induced cough model, dextromethorphan (30
mg) was superior to placebo, while butamirate (at doses up to 90 mg) failed to show significant
activity. The study authors suggested that this lack of efficacy could be due to formulation issues at
higher doses [1].

Summary and Key Insights

¢ Rapid Metabolism: Butamirate citrate itself acts as a prodrug; it is quickly hydrolyzed into active
metabolites, primarily 2-phenylbutyric acid, which is likely the primary driver of its long-lasting
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antitussive effect due to its extended half-life [3] [4].

o Dose-Linearity: The pharmacokinetics of its metabolites appear linear within the 22.5 mg to 90 mg
dose range [4].

o Efficacy Consideration: Despite favorable PK properties like rapid absorption, its efficacy in
validated experimental models like capsaicin challenge has been questioned, indicating that PK data
alone may not fully predict clinical outcomes [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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